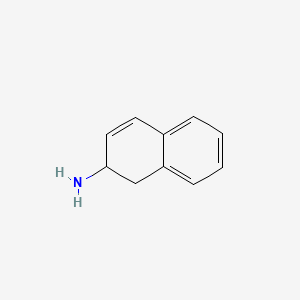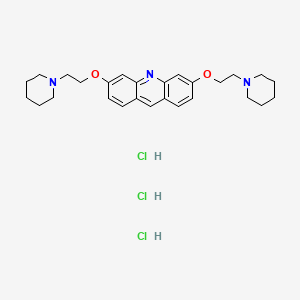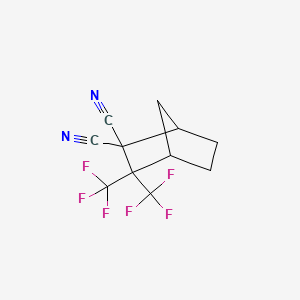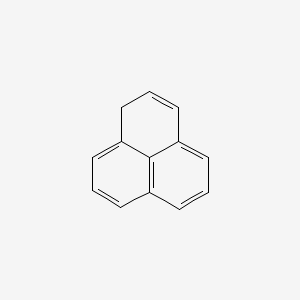
Phenalene
説明
Phenalene, also known as 1H-Phenalene, is a polycyclic aromatic hydrocarbon (PAH) . Like many PAHs, it is an atmospheric pollutant formed during the combustion of fossil fuels . It is the parent compound for the phosphorus-containing phosphaphenalenes .
Synthesis Analysis
The synthesis of Phenalene has been studied in the gas phase . The reaction of the 1-naphthyl radical with methylacetylene and allene under conditions prevalent in carbon-rich circumstellar environments and combustion systems leads to the formation of Phenalene . This process involves low-barrier reactions through directed ring expansion reactions involving 10π aromatic and resonantly stabilized free radical intermediates .
Molecular Structure Analysis
Phenalene has a molecular formula of C13H10 . Its average mass is 166.219 Da and its monoisotopic mass is 166.078247 Da . The Phenalene molecule contains a total of 25 bonds, including 15 non-H bonds, 12 multiple bonds, 1 double bond, and 11 aromatic bonds .
Chemical Reactions Analysis
The energetics and kinetics of Phenalene growth reactions have been studied theoretically . Rate constants of Phenalene H abstraction and C2H2 addition to the formed radicals were evaluated through quantum-chemical and rate-theory calculations .
Physical And Chemical Properties Analysis
Phenalene has a molecular weight of 166.2185 . More detailed physical and chemical properties such as heat capacity, dynamic viscosity, Gibbs free energy of formation, and enthalpy of formation at standard conditions can be found on various chemical databases .
科学的研究の応用
Photoelectric and Optoelectronic Material Applications : Indeno[2,1-a]phenalene derivatives demonstrate notable photoelectric properties, with potential applications as solvent polarity sensors, pH sensors, and optoelectronic materials due to their tunable band gaps and fluorescent emissions (Li et al., 2013).
Organometallic Complex Synthesis and Rearrangements : Phenalene reacts with chromium tricarbonyl complexes, forming isomeric compounds that undergo various thermal rearrangements. This highlights its utility in synthesizing complex organometallic structures (Akhmedov et al., 1998).
Identification in Distillate Diesel Fuels : A method was developed to quantify phenalene in fuels, important for analyzing components in refinery processes (Marshman, 1991).
Synthesis and Solid-State Luminescence : Boron-containing derivatives of phenalene exhibit bright solid-state luminescence, opening avenues for their application in light-emitting devices (Yan et al., 2014).
Medicinal Chemistry Applications : 1-Oxo-1H-phenalene-2,3-dicarbonitrile-based compounds, derived from phenalene, have been identified as inhibitors of the BCL-2 family of proteins, indicating potential applications in cancer therapy (Sosič et al., 2021).
Formation of Polycyclic Aromatic Hydrocarbons (PAHs) : Studies on phenalene derivatives have contributed to new approaches in the synthesis of PAHs and their derivatives, important for organic chemistry and material science (Hempenius et al., 2010).
Organic Electronics : The synthesis of derivatives like 7,8,15,16-tetraazaterrylene from phenalene-1,3-dione offers potential applications in organic electronics due to their structural properties (Fan et al., 2012).
作用機序
Phenalene derivatives have been used as photosensitizers in antimicrobial photodynamic therapy (aPDT) . The mechanism of action of aPDT with Phenalene derivatives involves evaluating bacterial ability to replicate, membrane integrity, metabolic activity, and formation of reactive oxygen species (ROS) in biofilms .
Safety and Hazards
For safety and hazards information related to Phenalene, it’s recommended to refer to its Safety Data Sheet (SDS), which includes sections on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .
特性
IUPAC Name |
1H-phenalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOIMJURHQYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075369 | |
| Record name | 1H-Phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenalene | |
CAS RN |
203-80-5 | |
| Record name | Phenalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Phenalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-PHENALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ27KZF2V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5a-Dihydro-4bh-benzo[3,4]phenanthro[1,2-b]azirene](/img/structure/B1197834.png)
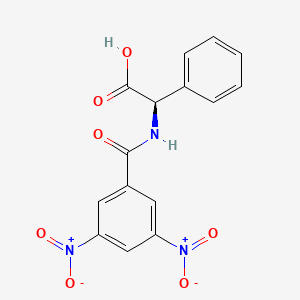

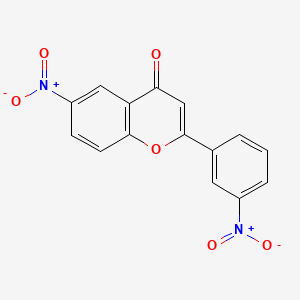

![6-[2-(1H-imidazol-5-yl)ethylamino]-N-(4-methylphenyl)heptanamide](/img/structure/B1197845.png)
![7-[(1R,2R,3R,5S)-2-(3-fluorooct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1197846.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)


